molecular formula C14H10F3N3OS B2400715 2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893984-29-7

2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2400715
CAS No.: 893984-29-7
M. Wt: 325.31
InChI Key: NQSFQMFQKNQTCS-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C14H10F3N3OS and an average mass of 325.309 Da .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Novel Compound Synthesis and Characterization

  • Research has focused on synthesizing novel compounds with similar structures for various applications, including antimicrobial effects. For instance, novel thiazole derivatives have been synthesized and examined for antimicrobial activities against a range of pathogens, showing considerable effectiveness (Cankilic & Yurttaş, 2017). Such studies underline the chemical versatility and potential therapeutic uses of compounds with similar structural features.

Antimicrobial Effects

  • The antimicrobial effects of novel synthesized compounds, particularly those incorporating thiazole derivatives, have been a significant area of study. These compounds have shown substantial activity against foodborne pathogens, Candida species, and filamentous fungi, highlighting their potential as leads for developing new antimicrobial agents (Cankilic & Yurttaş, 2017).

Imaging Agent Development

  • Research on compounds like 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural motifs with the query compound, has led to the development of selective ligands for imaging studies. For example, DPA-714 has been designed for PET imaging of the translocator protein (18 kDa), highlighting the use of such compounds in biomedical imaging and diagnostics (Dollé et al., 2008).

Antitumor and Cytotoxicity Studies

  • Several novel compounds, including those with benzimidazole, oxadiazole, and thiazole derivatives, have been synthesized and tested for antitumor activities and cytotoxic properties. Such studies contribute to the discovery of new anticancer agents and the understanding of their mechanisms of action (Devi, Shahnaz, & Prasad, 2022).

Future Directions

The compound has potential applications in various fields of research and industry. Thiazole derivatives have been studied for their diverse biological activities, and new compounds related to this scaffold could act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests potential future directions for the study and application of this compound.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS/c1-8-7-22-13-19-11(6-20(8)13)9-2-4-10(5-3-9)18-12(21)14(15,16)17/h2-7H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSFQMFQKNQTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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